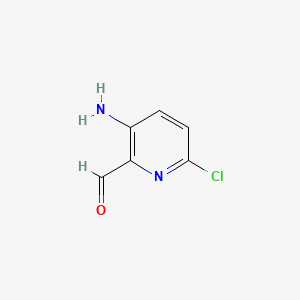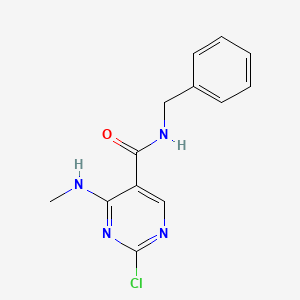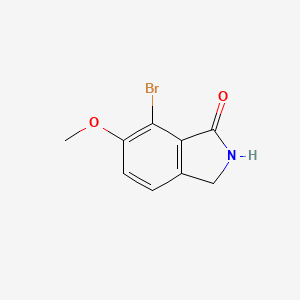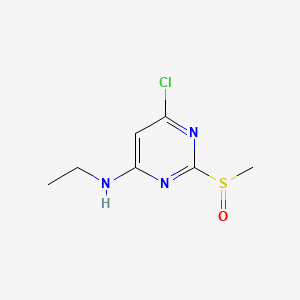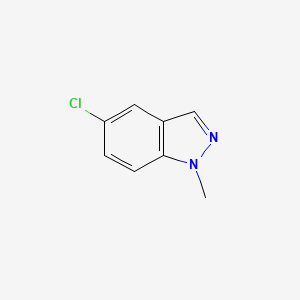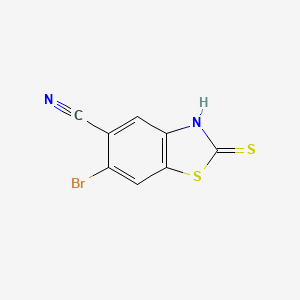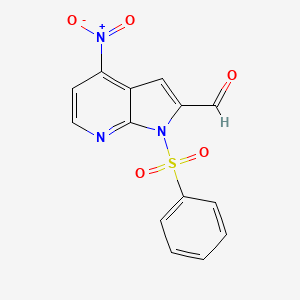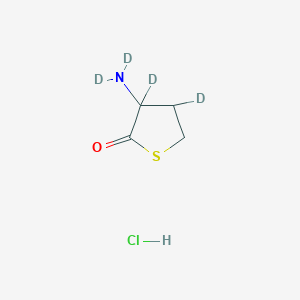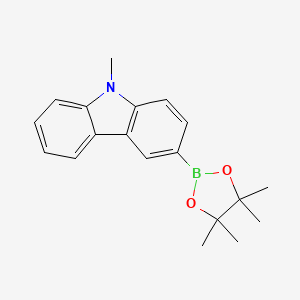
9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (MTC) is a synthetic compound that has been studied for its potential applications in various scientific fields. MTC is a boron-containing heterocyclic compound that has been found to exhibit interesting properties, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis of Fluorescent Probes : The compound is used in synthesizing novel near-infrared fluorescent probes, particularly those including indole structures. These probes are important in various applications like imaging and sensing. For example, Shen You-min (2014) described the synthesis of a near-infrared fluorescence probe of carbazole borate ester including indole (Shen, 2014).
Organic Electron Donors : The compound is a key component in synthesizing organic electron-donors derived from carbazole and phenoxazine, which are crucial in various electronic applications. Elham N. Bifari and R. El-Shishtawy (2021) synthesized new organic electron-donors using this compound (Bifari & El-Shishtawy, 2021).
Bacterial Biotransformation Studies : Research by Doreen Waldau et al. (2009) investigated the bacterial biotransformation of various carbazole derivatives, revealing their potential in pharmacological applications (Waldau et al., 2009).
Synthesis of Polymers and Copolymers : M. Grigoras and N. Antonoaia (2005) utilized the compound in synthesizing fully conjugated copolymers containing carbazole disubstituted rings, which have applications in materials science (Grigoras & Antonoaia, 2005).
Crystal Structure and DFT Studies : T. Liao et al. (2022) conducted crystal structure and density functional theory (DFT) studies of compounds related to 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, which are crucial in understanding the physicochemical properties of these materials (Liao et al., 2022).
Antimicrobial and Anticancer Applications : N. Salih et al. (2016) explored the synthesis and antimicrobial activities of 9H-carbazole derivatives, highlighting the pharmaceutical potential of these compounds (Salih, Salimon, & Yousif, 2016).
Optoelectronic Applications : M. Cho et al. (2010) investigated the use of carbazole derivatives in polymer light-emitting diodes, demonstrating their relevance in the field of optoelectronics (Cho et al., 2010).
Propiedades
IUPAC Name |
9-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO2/c1-18(2)19(3,4)23-20(22-18)13-10-11-17-15(12-13)14-8-6-7-9-16(14)21(17)5/h6-12H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCKYKVGQYBADD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718875 |
Source


|
| Record name | 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
CAS RN |
1217891-71-8 |
Source


|
| Record name | 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

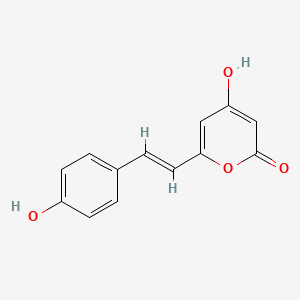
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine](/img/structure/B577667.png)

![7-benzyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxylic acid](/img/no-structure.png)
